molecular formula C14H20F2N2O B13723121 4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline

Cat. No.: B13723121
M. Wt: 270.32 g/mol
InChI Key: SXMFNWGJDDCZGF-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with two fluorine atoms, an isobutoxy group, and an aniline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable aniline derivative reacts with a difluoropyrrolidine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
  • (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-isobutoxyaniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluoropyrrolidine moiety, in particular, enhances its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C14H20F2N2O

Molecular Weight

270.32 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-(2-methylpropoxy)aniline

InChI

InChI=1S/C14H20F2N2O/c1-10(2)8-19-13-7-11(17)3-4-12(13)18-6-5-14(15,16)9-18/h3-4,7,10H,5-6,8-9,17H2,1-2H3

InChI Key

SXMFNWGJDDCZGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)N2CCC(C2)(F)F

Origin of Product

United States

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